molecular formula C8H8Cl2OS B6305426 (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane CAS No. 1936630-08-8

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B6305426
CAS No.: 1936630-08-8
M. Wt: 223.12 g/mol
InChI Key: GSBUVFFLOSMJPE-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is a chemical compound of interest in chemical synthesis and agricultural science research. This aryl methyl sulfide features dichloro and methoxy substituents on the phenyl ring, a pattern seen in bioactive molecules. While specific biological data for this exact compound is limited, its structure is closely related to scaffolds used in developing chitin synthesis inhibitors . For instance, compounds with 2,6-disubstituted benzoyl groups are key in researching new insecticides, as the nature and position of these substituents are critical for activity . The 2,6-dichloro pattern is a recognized motif in medicinal chemistry, featured in compounds investigated for various biological targets . Researchers may utilize this compound as a versatile synthetic intermediate or building block. It can be used to explore structure-activity relationships (SAR) or to create more complex molecules for pharmacological and agrochemical screening . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-4-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBUVFFLOSMJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane and Its Derivatives

Strategies for the Construction of the 2,6-Dichloro-3-methoxyphenyl Moiety

A plausible starting material for this synthesis is 3-methoxyaniline. The synthetic sequence would involve the protection of the highly activating amino group, followed by directed chlorination. The amino group strongly directs electrophiles to the ortho and para positions. To achieve the desired 2,6-dichlorination pattern, a blocking group strategy may be necessary to prevent reaction at the para position, or reaction conditions must be carefully controlled to favor dichlorination at the positions ortho to the amino group.

An alternative approach involves starting with a molecule that already possesses some of the required substituents. For instance, beginning with a chlorinated methoxybenzene derivative and introducing the final functional group can also be a viable route. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene (B151609) ring. wikipedia.orglibretexts.org Activating groups, such as the methoxy (B1213986) group, are ortho-para directing, while deactivating groups, like halogens, are also ortho-para directing, albeit with a reduced reaction rate. wikipedia.orglibretexts.org The interplay of these directing effects must be carefully considered when designing the synthetic sequence.

Approaches to Introduce the Methylsulfane Functionality

With the 2,6-dichloro-3-methoxyphenyl core established, the next key transformation is the introduction of the methylsulfane group. Several reliable methods are available for this purpose, with the choice of method often depending on the nature of the precursor molecule.

One of the most traditional and widely used methods is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction allows for the conversion of an aryl amine to a wide range of functional groups via a diazonium salt intermediate. wikipedia.org In this context, a 2,6-dichloro-3-methoxyaniline (B2446229) precursor would be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. This intermediate can then be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiophenol. Subsequent methylation of the thiophenol with a methylating agent like methyl iodide or dimethyl sulfate (B86663) affords the target (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane.

Another prominent method involves transition-metal-catalyzed cross-coupling reactions . These reactions have become a cornerstone of modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov For instance, a 2,6-dichloro-3-methoxy-substituted aryl halide (e.g., an iodide or bromide) can be coupled with methanethiol (B179389) or its corresponding salt in the presence of a palladium or copper catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Each step in the synthetic sequence offers opportunities for optimization.

For the chlorination of the aromatic ring, factors such as the choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide), solvent, temperature, and reaction time can significantly impact the regioselectivity and the extent of chlorination. Over-chlorination is a common side reaction that can be mitigated by careful control of stoichiometry and reaction conditions.

For transition-metal-catalyzed cross-coupling reactions, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions. The table below illustrates a hypothetical optimization study for a palladium-catalyzed C-S cross-coupling reaction.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂XPhosK₂CO₃Toluene10045
2Pd₂(dba)₃XantphosK₂CO₃Toluene10065
3Pd₂(dba)₃XantphosCs₂CO₃Toluene10085
4Pd₂(dba)₃XantphosCs₂CO₃Dioxane10092
5Pd₂(dba)₃XantphosCs₂CO₃Dioxane8088

Chemo- and Regioselective Considerations in Synthetic Pathways

Chemoselectivity , the preferential reaction of one functional group in the presence of others, and regioselectivity , the preferential reaction at one position over another, are critical considerations in the synthesis of complex molecules like this compound. youtube.comyoutube.com

During the construction of the 2,6-dichloro-3-methoxyphenyl moiety, the regioselectivity of the chlorination step is of utmost importance. The directing effects of the substituents on the aromatic ring must be carefully managed to ensure the desired 2,6-dichloro substitution pattern. acs.org For example, starting with 3-methoxyaniline, the amino and methoxy groups both direct ortho and para. Careful selection of reaction conditions or the use of protecting groups can help achieve the desired regiochemical outcome.

In the introduction of the methylsulfane group, chemoselectivity becomes a key factor, especially when using transition-metal-catalyzed cross-coupling reactions. The catalyst must selectively activate the C-X bond (where X is a halide) without reacting with other functional groups present in the molecule. The choice of a suitable catalyst-ligand system is crucial for achieving high chemoselectivity.

Development of Novel Synthetic Routes for Related Aryl Sulfane Compounds

The field of organic synthesis is constantly evolving, with new methods being developed to form chemical bonds more efficiently and sustainably. The synthesis of aryl sulfanes has benefited from these advancements, with several novel routes emerging as alternatives to traditional methods.

One area of active research is the development of decarbonylative cross-coupling reactions , which use thioesters as precursors to aryl sulfides. nih.gov This approach avoids the use of often foul-smelling and air-sensitive thiols.

Another innovative strategy involves the direct C-H functionalization of arenes. elsevierpure.com These methods bypass the need for pre-functionalized starting materials, such as aryl halides, making the synthesis more atom-economical. For example, the direct sulfenylation of an appropriately substituted methoxybenzene derivative could provide a more direct route to the target molecule.

Furthermore, advancements in palladium-catalyzed and other transition-metal-catalyzed reactions continue to expand the toolbox for C-S bond formation. organic-chemistry.orgorganic-chemistry.org The development of new ligands and catalytic systems has enabled the coupling of a wider range of substrates under milder reaction conditions. organic-chemistry.orgacs.orgresearchgate.net

The table below summarizes some modern approaches to aryl sulfide (B99878) synthesis.

MethodPrecursorsKey Features
Decarbonylative CouplingThioesters and Aryl Halides/EstersAvoids the use of thiols.
C-H SulfenylationArenes and Sulfenylating AgentsAtom-economical, avoids pre-functionalization.
Nickel-Catalyzed Aryl ExchangeAryl Sulfides and Aryl ElectrophilesThiol-free synthesis of aryl sulfides. acs.org
Copper-Catalyzed Coupling in WaterAryl Halides and Dimethyl DisulfideEnvironmentally friendly solvent. organic-chemistry.org

Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane

Electrophilic Reactions of the Aromatic Ring System

The aromatic ring of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is substituted with two chlorine atoms, a methoxy (B1213986) group, and a methylsulfane group. These substituents exert significant influence on the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu

Directing Effects: The methoxy (-OCH₃) group is a potent activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The methylsulfane (-SCH₃) group is also activating and ortho, para-directing. Conversely, the chlorine (-Cl) atoms are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Regioselectivity: The positions on the aromatic ring are influenced as follows:

Position 4: Para to the methoxy group and meta to both chlorine atoms and the methylsulfane group. This position is strongly activated by the methoxy group.

Position 5: Ortho to one chlorine, meta to the methoxy and methylsulfane groups. This position is sterically hindered and electronically deactivated.

Given the combined electronic and steric effects, electrophilic attack is most likely to occur at position 4 , which is activated by the powerful methoxy director and is sterically accessible. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comminia.edu.eg

Reaction TypeTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1,5-Dichloro-2-methoxy-4-nitro-3-(methylthio)benzene
BrominationBr₂, FeBr₃4-Bromo-1,5-dichloro-2-methoxy-3-(methylthio)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4,5-Dichloro-2-methoxy-3-(methylthio)phenyl)ethan-1-one

Nucleophilic Substitution Patterns on the Halogenated Aromatic Nucleus

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a chlorine atom). openstax.orglibretexts.org In this compound, the methoxy and methylsulfane groups are electron-donating, which disfavors the SNAr mechanism by destabilizing the negatively charged Meisenheimer complex intermediate. openstax.orglibretexts.org

Therefore, nucleophilic substitution of the chlorine atoms is expected to be difficult under standard SNAr conditions. For such a reaction to proceed, harsh conditions (high temperature and pressure) or a transition-metal-catalyzed pathway would likely be necessary. The presence of multiple activating groups makes this substrate particularly unreactive toward traditional SNAr reactions. youtube.com

Transformations Involving the Methylsulfane Group

The methylsulfane group is a versatile functional handle that can undergo various transformations.

Aryl methyl sulfides can be selectively oxidized to the corresponding sulfoxides and subsequently to sulfones. mdpi.comacs.org The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate (B1199274) are commonly used to convert the sulfide (B99878) to a sulfoxide. mdpi.com For instance, many methyl aryl sulfides can be converted to their corresponding sulfoxides in high yields using a catalytic system of NaNO₂ and Br₂ with oxygen. mdpi.com

Oxidation to Sulfone: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide can further oxidize the sulfoxide to the sulfone. acs.org

Reduction of the resulting sulfoxide back to the sulfide can be achieved using various reducing agents, although this is a less common transformation.

TransformationTypical ReagentsProduct
Sulfide to SulfoxideH₂O₂, CH₃COOH(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfinylmethane
Sulfide to SulfoneKMnO₄ or excess H₂O₂(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfonylmethane

Kinetic studies on the oxidation of aryl methyl sulfides have shown that the reaction mechanism can be influenced by the solvent and the nature of the oxidant. rsc.org For example, oxidation with dimethyldioxirane (B1199080) generally follows second-order kinetics. rsc.org

Cleavage of the carbon-sulfur bonds in aryl methyl sulfides can be accomplished under specific conditions. rsc.org

Aryl-S Bond Cleavage: This typically requires harsh conditions, such as treatment with strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction).

S-Methyl Bond Cleavage: Selective cleavage of the methyl C(sp³)–S bond can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) at elevated temperatures. organic-chemistry.org This method allows for the synthesis of unsymmetrical disulfides. organic-chemistry.org Other methods for C-S bond cleavage involve transition-metal-free strategies using oxidants, halogenated reagents, or photochemical methods. rsc.orgresearchgate.net Visible light-triggered C-S bond cleavage has also been utilized to generate carbocations for subsequent C-C or C-N bond formation. unipr.it

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions Utilizing Aryl Sulfides

Aryl sulfides can participate in palladium-catalyzed cross-coupling reactions, although they are generally less reactive than the corresponding aryl halides. These reactions often require specific ligands to facilitate the catalytic cycle. nih.gov For instance, palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides has been reported for the synthesis of diaryl sulfides. researchgate.net

While the chloro groups on the ring are more conventional coupling partners for reactions like Suzuki, Heck, or Buchwald-Hartwig amination, the aryl sulfide moiety could potentially be used in C-S/C-C or C-S/C-N cross-coupling reactions under specific catalytic conditions. The development of palladium catalysts with specialized ligands has expanded the scope of these transformations. nih.govnih.govyoutube.com

Reaction Mechanisms and Intermediate Characterization Studies

The mechanisms of the reactions described above are generally well-understood from studies on analogous compounds.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion), which is a key intermediate. The stability of this intermediate is influenced by the substituents on the ring, which in turn determines the regioselectivity of the reaction. byjus.comminia.edu.eg

Nucleophilic Aromatic Substitution: The stepwise addition-elimination mechanism proceeds through a high-energy Meisenheimer complex. openstax.orglibretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For a substrate like this compound, the electron-donating groups would significantly destabilize the anionic Meisenheimer intermediate, making the reaction unfavorable.

Sulfide Oxidation: The oxidation of sulfides is believed to involve a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. mdpi.com Kinetic analyses and Hammett correlations for the oxidation of various aryl methyl sulfides support this mechanistic view. nih.gov

C-S Bond Cleavage: Mechanistic studies on C-S bond cleavage using reagents like NBS or NFSI suggest the formation of bromosulfonium or fluorosulfonium intermediates, respectively, which then undergo further reaction. organic-chemistry.org

Palladium-Catalyzed Reactions: These reactions proceed via a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com Mechanistic studies often involve the isolation and characterization of palladium-containing intermediates to elucidate the reaction pathway. nih.gov

Computational and Theoretical Chemistry Studies of 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane, the HOMO is likely to be localized on the electron-rich methoxy (B1213986) and methylsulfane groups, as well as the phenyl ring, while the LUMO would be distributed over the aromatic ring and the electron-withdrawing chlorine atoms. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to predict how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices Note: This data is hypothetical and illustrative.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80

Conformational Analysis and Energy Minima Identification

The presence of rotatable bonds, such as the C-S and C-O bonds, in this compound means that it can exist in various conformations. A conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy at each step, is essential to identify the most stable conformer(s). This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. The results of such an analysis would reveal the global and local energy minima on the potential energy surface.

Simulation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic signatures, which can be compared with experimental data for validation of the theoretical model.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra. rsc.orgrsc.org

IR: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. This helps in identifying the characteristic functional groups and their vibrational modes within the molecule.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties. rsc.org

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to explore potential reaction pathways involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and calculate the activation energies for various reactions. This information is invaluable for understanding the reaction mechanisms and predicting the feasibility of different chemical transformations. For example, modeling the oxidation of the sulfane group or nucleophilic substitution on the aromatic ring would provide key insights into the molecule's chemical behavior.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton and Carbon-13 NMR Chemical Shift Analysis

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylsulfane group protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating effects of the methoxy and methylthio groups. Their splitting patterns (e.g., doublets) would reveal their coupling to each other. The methoxy and methyl protons would likely appear as sharp singlets, with their chemical shifts providing evidence for their respective functional groups.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The carbons bearing chlorine atoms would be significantly shifted downfield. The chemical shifts of the aromatic carbons, the methoxy carbon, and the methyl carbon would provide a complete carbon skeleton map.

Hypothetical ¹H and ¹³C NMR Data This table is a representation of expected values and is not based on experimental data.

Atom Type Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Ar-H (Position 4) 7.2 - 7.4 (d) 128 - 132
Ar-H (Position 5) 6.9 - 7.1 (d) 115 - 120
-OCH₃ 3.8 - 4.0 (s) 55 - 60
-SCH₃ 2.4 - 2.6 (s) 15 - 20
Ar-C-Cl N/A 130 - 135
Ar-C-OCH₃ N/A 155 - 160

Two-Dimensional NMR Experiments for Connectivity and Proximity

To confirm the assignment of atoms and establish connectivity, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would confirm the coupling between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached, linking the ¹H and ¹³C spectral data.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two to three bonds. This would be critical for unambiguously placing the substituents on the aromatic ring. For example, correlations from the methoxy protons to the C3 carbon and from the methylsulfane protons to the C1 carbon would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, helping to confirm the through-space relationships between, for instance, the methoxy protons and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The presence of two chlorine atoms would generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing definitive evidence for their inclusion in the molecular formula. Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner, with potential cleavages including the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), or a methylsulfane group (•SCH₃).

Hypothetical Mass Spectrometry Fragmentation Data This table is a representation of expected values and is not based on experimental data.

Fragment Ion (m/z) Identity
222/224/226 [M]⁺• (Molecular Ion)
207/209/211 [M - CH₃]⁺
191/193/195 [M - OCH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies. For (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane, IR spectroscopy would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the methyl groups.

C=C stretching within the aromatic ring.

C-O stretching of the aryl ether.

C-Cl stretching , confirming the presence of the chloro substituents.

CH₃ bending modes.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S bond, which can sometimes be weak in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Geometry

Should the compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate measurements of bond lengths, bond angles, and torsional angles. This would confirm the planar structure of the benzene (B151609) ring and reveal the orientation of the methoxy and methylsulfane substituents relative to it. Furthermore, it would provide insight into the intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, that govern the crystal packing.

Role of 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

There is limited publicly available information detailing the use of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane as a precursor in the synthesis of a wide range of complex organic molecules. Its utility as an intermediate has been cited in patent literature for the synthesis of specific, targeted compounds, but a general survey of its application in natural product synthesis or the development of diverse molecular frameworks is not found in peer-reviewed journals.

Applications in the Derivatization of Biological Scaffolds (e.g., Nucleoside Analogs)

No specific research articles or patents were identified that describe the application of this compound in the derivatization of biological scaffolds, such as nucleoside analogs. The modification of such scaffolds is a critical area of medicinal chemistry, but the role of this particular compound in that field is not documented in available sources.

Utilization in the Preparation of Advanced Organic Materials (excluding specific materials properties)

The scientific literature does not currently contain reports on the utilization of this compound in the preparation of advanced organic materials. While substituted phenyl sulfides can be components of polymers or functional materials, the specific contribution of this compound to that area of research has not been described.

Degradation and Transformation Pathways of 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane in Chemical Environments

Investigation of Photochemical Degradation Mechanisms

Photochemical degradation, initiated by the absorption of sunlight, represents a significant abiotic pathway for the transformation of aromatic compounds in the environment. For (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane, two primary photochemical mechanisms are anticipated: direct photolysis and indirect photolysis mediated by reactive oxygen species.

Direct Photolysis: This process involves the direct absorption of solar radiation by the molecule, leading to the cleavage of chemical bonds. The carbon-chlorine (C-Cl) bond is often susceptible to photolytic cleavage in chlorinated aromatic compounds. Upon absorption of ultraviolet (UV) radiation, the C-Cl bond can undergo homolytic cleavage to generate a chlorine radical and an aryl radical. This process of reductive dehalogenation is a critical first step in the degradation of many chlorinated pollutants. The quantum yield for such reactions, which is a measure of the efficiency of the photochemical process, is dependent on the specific molecular structure and the wavelength of light. For instance, the quantum yields for the photolysis of free chlorine in water can be greater than 1.2 mol Es⁻¹ under 254 nm UV irradiation. nih.gov While specific data for the target compound is unavailable, it is plausible that direct photolysis contributes to its degradation, leading to the formation of less chlorinated intermediates.

Indirect Photolysis: This pathway is often more significant in natural waters and involves the reaction of the compound with photochemically generated reactive species, primarily the hydroxyl radical (•OH). Hydroxyl radicals are powerful, non-selective oxidants formed from the photolysis of substances like nitrates and dissolved organic matter. rsc.org The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or oxidation. The rate constants for the reaction of •OH with aromatic compounds are generally high. For example, the rate constant for the reaction of •OH with benzene (B151609) is 7.8 x 10⁹ dm³ mol⁻¹ s⁻¹. The presence of electron-donating groups, such as the methoxy (B1213986) group, and the sulfur-containing methylsulfane group can influence the sites of •OH attack and the subsequent reaction pathways. The oxidation of the sulfur atom in sulfur-containing pesticides is a known photochemical transformation pathway. researchgate.netresearchgate.net

The degradation of 2,6-dichlorophenol, a related compound, has been shown to be initiated by hydroxyl radical attack on the aromatic ring, leading to the release of chloride ions and subsequent ring cleavage to form acidic intermediates like succinic acid. nih.gov It is anticipated that this compound would undergo similar reactions, leading to a complex mixture of photoproducts.

Photochemical ProcessProbable MechanismPotential ProductsAnalogous Compound Data
Direct Photolysis Homolytic cleavage of the C-Cl bond upon UV absorption.Monochloro-methoxyphenyl-methylsulfane isomers, Aryl radicalsQuantum yield for free chlorine photolysis > 1.2 mol Es⁻¹ at 254 nm. nih.gov
Indirect Photolysis Attack by photochemically generated hydroxyl radicals (•OH).Hydroxylated and dechlorinated derivatives, Ring cleavage products (e.g., organic acids), SulfoxidesRate constant for •OH + Benzene: 7.8 x 10⁹ dm³ mol⁻¹ s⁻¹.

Studies on Oxidative and Reductive Transformation Pathways

Oxidative and reductive processes are crucial in determining the persistence and transformation of this compound in various environmental compartments, particularly in soils, sediments, and groundwater.

Reductive Transformation: Under anaerobic conditions, such as those found in submerged sediments and some groundwater aquifers, reductive dechlorination is a primary degradation pathway for polychlorinated aromatic compounds. mdpi.org This process is often microbially mediated, where the chlorinated compound serves as a terminal electron acceptor. eurochlor.orgclu-in.org Studies on chlorinated phenols have demonstrated that reductive dehalogenation is a viable pathway, with the removal of chlorine atoms from the aromatic ring. nih.govresearchgate.net For instance, the sulfate-reducing bacterium Desulfomonile tiedjei DCB-1 can reductively dehalogenate pentachlorophenol. nih.gov The position of the chlorine substituents can influence the rate and regioselectivity of dechlorination. It is plausible that this compound could undergo sequential reductive dechlorination under anaerobic conditions, leading to the formation of monochlorinated and ultimately non-chlorinated derivatives.

Oxidative Transformation: In aerobic environments, oxidative degradation pathways are more prevalent. The methylsulfane group is susceptible to oxidation. The oxidation of thioanisole (B89551), a structurally similar compound, can yield methyl phenyl sulfoxide (B87167) and subsequently methyl phenyl sulfone. rsc.org Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize sulfides directly to sulfones. mdma.ch Enzymatic systems, such as those involving chloroperoxidase, can also catalyze the selective oxidation of thioanisole to its sulfoxide. rsc.org

Furthermore, the aromatic ring itself can be subject to oxidative cleavage, particularly in the presence of strong oxidants or microbial enzymes. The methoxy group can also be a site of metabolic attack. In biological systems, aryl methyl ethers can undergo O-dealkylation mediated by cytochrome P450 enzymes, which involves the oxidation of the methyl group, leading to the formation of a phenol (B47542) and formaldehyde. nih.gov

Transformation PathwayEnvironmental ConditionKey ReactionsPotential Products
Reductive Dechlorination Anaerobic (e.g., sediments)Sequential removal of chlorine atoms.Monochloro-methoxyphenyl-methylsulfane, (3-methoxyphenyl)(methyl)sulfane
Oxidation of Sulfur AerobicOxidation of the methylsulfane group.(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfoxide, (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfone
Oxidative Cleavage of C-S Bond AerobicCleavage of the carbon-sulfur bond.2,6-Dichloro-3-methoxythiophenol, Formaldehyde
O-Demethylation Aerobic (biological)Enzymatic removal of the methyl group from the methoxy ether.2,6-Dichloro-3-(methylsulfane)phenol, Formaldehyde

Assessment of Hydrolytic Stability and Cleavage Mechanisms

Hydrolysis is a chemical reaction with water that can lead to the cleavage of chemical bonds. For this compound, two primary sites for potential hydrolytic cleavage are the aryl-ether bond of the methoxy group and the thioether bond of the methylsulfane group.

The stability of aryl methyl ethers to hydrolysis is generally high under neutral environmental conditions. Acid-catalyzed hydrolysis of primary alkyl phenyl ethers can occur, but often requires strong acidic conditions and elevated temperatures. actachemscand.orgresearchgate.net For example, the half-life for the hydrolysis of methyl phenyl ether (anisole) in 9.6 M perchloric acid at 348 K is 38.5 hours. actachemscand.org The rate of hydrolysis is influenced by the electronic effects of other substituents on the aromatic ring.

The thioether bond (C-S-C) is also generally stable to hydrolysis. However, cleavage of the C(sp³)–S bond in thioethers can be achieved under specific chemical conditions. mdpi.comorganic-chemistry.org The hydrolysis of thioethers can be influenced by neighboring group participation, which can significantly increase the reaction rate. masterorganicchemistry.com The rate of hydrolysis for many organic compounds, including esters, is pH-dependent, with catalysis occurring under both acidic and basic conditions. viu.ca For instance, a QSAR model predicted a hydrolysis half-life for N-(2-aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethylenediamine of 4.3 hours at pH 7 and 20-25°C, with faster rates at acidic and basic pH. europa.eu

Given the general stability of both aryl methyl ethers and aryl methyl thioethers under typical environmental pH and temperature conditions, it is expected that the hydrolytic degradation of this compound would be a slow process compared to photochemical and biological degradation pathways.

Functional GroupStability to HydrolysisInfluencing FactorsPotential Cleavage Products
Aryl Methyl Ether (Methoxy) Generally stable under neutral conditions.pH (acid catalysis), Temperature2,6-Dichloro-3-(methylsulfane)phenol, Methanol
Aryl Methyl Thioether (Methylsulfane) Generally stable under neutral conditions.pH, Temperature, Presence of specific catalysts2,6-Dichloro-3-methoxythiophenol, Methanol

Future Research Directions and Methodological Innovations in the Study of 2,6 Dichloro 3 Methoxyphenyl Methyl Sulfane

Development of Green Chemistry Approaches for Synthesis

Currently, there are no established "green" synthetic routes specifically documented for (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane. Future research in this area would likely focus on the core principles of green chemistry to develop more environmentally benign and efficient synthesis methods. Key areas of exploration could include:

Use of Greener Solvents: Investigation into the replacement of traditional volatile organic compounds (VOCs) with safer alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalytic Reagents: The development and use of catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency.

Energy Efficiency: Exploring reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

A hypothetical comparison of a traditional versus a green synthetic approach is outlined below:

FeatureTraditional Synthesis (Hypothetical)Green Synthesis (Potential)
Solvent Chlorinated Solvents (e.g., Dichloromethane)Water, Ethanol, or solvent-free
Reagents Stoichiometric and potentially hazardous reagentsCatalytic amounts of less toxic metals or organocatalysts
Waste Significant byproduct formationMinimal waste, high atom economy
Energy High-temperature refluxRoom temperature or microwave-assisted synthesis

Advanced Computational Methodologies for Predicting Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the behavior of molecules, which could be applied to this compound in future studies. The application of these methods could pre-emptively guide experimental work, saving time and resources. Potential computational approaches include:

Density Functional Theory (DFT): To calculate the electronic structure and predict reactivity sites, bond energies, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: To understand the conformational landscape and intermolecular interactions of the compound in various environments.

Quantitative Structure-Activity Relationship (QSAR): If the compound is identified to have biological activity, QSAR models could be developed to predict the activity of related structures.

These computational studies would provide valuable insights into the molecule's properties before extensive laboratory work is undertaken.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound, namely the dichloro-substituted aromatic ring and the methylsulfane group, suggest potential for various catalytic transformations. Future research could explore:

Cross-Coupling Reactions: The C-Cl bonds could be targets for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds could provide a more efficient route to novel derivatives.

Oxidation/Reduction of the Sulfide (B99878): The methylsulfane group could be selectively oxidized to a sulfoxide (B87167) or sulfone, or potentially be involved in other sulfur-centered catalytic reactions.

Integration of High-Throughput Experimentation in Synthetic Route Development

High-throughput experimentation (HTE) could significantly accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. acs.org This automated approach allows for the rapid screening of a large number of reaction conditions in parallel. acs.org The application of HTE could involve:

Reaction Condition Screening: Rapidly testing various catalysts, ligands, solvents, bases, and temperatures to identify optimal conditions for a specific transformation.

Catalyst Discovery: Screening diverse libraries of catalysts to find new and more efficient catalytic systems.

Parallel Synthesis: Generating a library of derivatives of this compound for further studies.

The integration of HTE would be a crucial step in moving from theoretical and small-scale laboratory synthesis to more efficient and scalable production methods.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A viable route involves reacting 2,6-dichloro-3-methoxyphenol with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric excess of the methylating agent (1.2–1.5 equiv) improve yields. Alternative approaches include coupling reactions using xanthates as thiol-free reagents, as demonstrated in hindered aromatic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect signals for methoxy (δ ~3.8 ppm, singlet) and methylsulfane (δ ~2.1 ppm, singlet). Aromatic protons adjacent to electron-withdrawing Cl groups appear downfield (δ ~7.0–7.5 ppm).
  • IR : Stretching vibrations for C-S (680–710 cm⁻¹) and aryl-O-CH₃ (1250–1270 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z corresponding to C₈H₇Cl₂OS (calc. 237.95). Fragmentation patterns include loss of SCH₃ (Δ m/z 47) .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Competing O-methylation of the phenolic group can occur if reaction conditions are not tightly controlled. Mitigation strategies:

  • Use selective methylating agents (e.g., methyl triflate) or protecting groups for the phenolic -OH.
  • Monitor reaction progress via TLC or in situ ³¹P NMR (if phosphine trapping agents are used) to terminate reactions before side product formation .

Advanced Questions

Q. How can researchers investigate the sulfane sulfur reactivity of this compound in biological systems, and what methodologies are available for tracking its transformations?

  • Methodological Answer : Sulfane sulfur (S⁰) reactivity can be assessed using:

  • Cyanolysis : React with CN⁻ under basic pH (8.5–10) to form SCN⁻, quantified via UV at 460 nm after Fe³⁺ complexation.
  • Reduction to H₂S : Treat with DTT and measure H₂S via HPLC or monobromobimane trapping.
  • Fluorescent Probes (e.g., SSP2) : Enable real-time tracking via sulfane-mediated cyclization, yielding fluorescence signals (ex/em ~488/520 nm) .
    • Challenges : Differentiate sulfane sulfur from other reactive sulfur species (e.g., H₂S, polysulfides) using selective quenching agents .

Q. What strategies elucidate the mechanism of nucleophilic substitution reactions involving this compound, particularly in synthesizing sulfoxides or sulfones?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to distinguish SN1/SN2 mechanisms.
  • Isotopic Labeling : Use ³⁴S-labeled methylsulfane to track sulfur oxidation pathways.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity during oxidation with H₂O₂ or mCPBA .

Q. How does the electronic and steric environment of the phenyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2,6-dichloro substituents hinder axial attack, favoring para-substitution in Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing Cl and OCH₃ groups activate the ring for electrophilic substitution but deactivate it for nucleophilic attacks.
  • Experimental Validation : Compare coupling efficiencies using Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and analyze regioselectivity via X-ray crystallography .

Q. What in vitro models are appropriate for assessing the anticancer potential of derivatives, and how can SAR be systematically evaluated?

  • Methodological Answer :

  • Cell-Based Assays : Test cytotoxicity in breast (MCF-7) and lung (A549) cancer lines using MTT assays. Include controls for ROS generation (e.g., DCFH-DA staining) due to sulfane sulfur redox activity.
  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing Cl with F, modifying OCH₃) and correlate structural features with IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies potential targets like thioredoxin reductase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.